molecular formula C16H28NNaO5 B12772351 Sodium N-lauroylaspartate CAS No. 41489-18-3

Sodium N-lauroylaspartate

Cat. No.: B12772351
CAS No.: 41489-18-3
M. Wt: 337.39 g/mol
InChI Key: IEXXLSKKBWIDAC-ZOWNYOTGSA-M
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Description

Sodium lauroyl aspartate is an anionic surfactant derived from the amino acid aspartic acid and lauric acid. It is commonly used in personal care products due to its mildness and excellent cleansing properties. This compound is known for its ability to reduce surface tension, making it an effective emulsifier and dispersing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium lauroyl aspartate is synthesized through the acylation of aspartic acid with lauroyl chloride. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production of sodium lauroyl aspartate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Sodium lauroyl aspartate primarily undergoes hydrolysis and oxidation reactions. It is stable under normal conditions but can react with strong oxidizing agents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium lauroyl aspartate has a wide range of applications in scientific research:

Mechanism of Action

Sodium lauroyl aspartate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between water and oils. This makes it an effective cleansing agent. At the molecular level, it interacts with lipid membranes, disrupting their structure and enhancing the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Sodium lauroyl lactylate
  • Sodium lauryl sulfate
  • Sodium lauroyl sarcosinate

Uniqueness

Compared to other similar compounds, sodium lauroyl aspartate is noted for its mildness and biodegradability. It is less irritating to the skin and eyes, making it suitable for use in products designed for sensitive skin. Additionally, its biodegradability makes it an environmentally friendly option .

Conclusion

Sodium lauroyl aspartate is a versatile and mild surfactant with a wide range of applications in personal care, industrial, and scientific research. Its unique properties, such as mildness and biodegradability, make it a valuable compound in various formulations.

Properties

CAS No.

41489-18-3

Molecular Formula

C16H28NNaO5

Molecular Weight

337.39 g/mol

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)butanedioate;hydron

InChI

InChI=1S/C16H29NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1/t13-;/m0./s1

InChI Key

IEXXLSKKBWIDAC-ZOWNYOTGSA-M

Isomeric SMILES

[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+]

Canonical SMILES

[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+]

Origin of Product

United States

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